molecular formula C13H16N2O4 B1595714 Diethyl 2-(2-phenylhydrazono)malonate CAS No. 6134-59-4

Diethyl 2-(2-phenylhydrazono)malonate

Cat. No. B1595714
CAS RN: 6134-59-4
M. Wt: 264.28 g/mol
InChI Key: SHLSEDSSRWFXJI-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenylhydrazono)malonate (DPHM) is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. DPHM is a versatile molecule that possesses a wide range of biological activities, making it an attractive target for drug discovery research.

Scientific Research Applications

Diethyl 2-(2-phenylhydrazono)malonate has been extensively studied for its biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. This compound has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of Diethyl 2-(2-phenylhydrazono)malonate is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various bacterial and fungal strains. This compound has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects, indicating its potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Diethyl 2-(2-phenylhydrazono)malonate has several advantages as a research tool. It is relatively easy to synthesize, and its biological activities make it an attractive target for drug discovery research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on Diethyl 2-(2-phenylhydrazono)malonate. One possible direction is to further investigate its antimicrobial properties and develop it as a new antibiotic. Another direction is to explore its potential as an anti-cancer agent and develop it as a new cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, there is potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.

properties

IUPAC Name

diethyl 2-(phenylhydrazinylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)15-14-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSEDSSRWFXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277425
Record name Diethyl (2-phenylhydrazinylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6134-59-4
Record name 1,3-Diethyl 2-(2-phenylhydrazinylidene)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6134-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6134-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-phenylhydrazinylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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